molecular formula C16H14N2O2 B1204675 4-Methoxy-2-(4-methoxyphenyl)quinazoline

4-Methoxy-2-(4-methoxyphenyl)quinazoline

Cat. No. B1204675
M. Wt: 266.29 g/mol
InChI Key: HDTCZZJVQAJTIX-UHFFFAOYSA-N
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Description

4-methoxy-2-(4-methoxyphenyl)quinazoline is a member of quinazolines.

Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including structures similar to 4-Methoxy-2-(4-methoxyphenyl)quinazoline, have been extensively studied for their potential in optoelectronic applications. These compounds are integral in the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for its value in creating novel optoelectronic materials. Specifically, quinazoline derivatives have been utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties, especially when integrated with aryl(hetaryl) substituents, are crucial for the development of advanced optoelectronic devices. Moreover, these compounds have been explored for their potential in nonlinear optical materials and colorimetric pH sensors, demonstrating their versatility and importance in scientific research related to materials science (Lipunova et al., 2018).

Synthetic Chemistry and Novel Compound Development

The synthetic chemistry of quinazolines, including 4-Methoxy-2-(4-methoxyphenyl)quinazoline, involves exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies. This area of research is significant for designing novel quinazolines and investigating their diverse properties. The development of new synthetic approaches and methodologies for quinazoline synthesis is a key focus, aiming to enhance the efficiency and applicability of these compounds in various scientific fields. The exploration of quinazolines in synthetic chemistry is crucial for advancing our understanding of their potential applications and for developing more promising synthetic approaches (Faisal & Saeed, 2021).

properties

Product Name

4-Methoxy-2-(4-methoxyphenyl)quinazoline

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)quinazoline

InChI

InChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(18-15)20-2/h3-10H,1-2H3

InChI Key

HDTCZZJVQAJTIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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